

Application Note: Scalable Synthesis of 2-(4-Methylphenoxy)nicotinamide

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)nicotinamide

CAS No.: 175135-81-6

Cat. No.: B064517

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Abstract & Scope

This application note details the robust preparation of **2-(4-Methylphenoxy)nicotinamide**, a structural motif frequently encountered in medicinal chemistry programs targeting kinase inhibition (e.g., VEGFR, EGFR) and anti-inflammatory pathways.

While many protocols utilize copper-catalyzed Ullmann couplings, this guide prioritizes a transition-metal-free Nucleophilic Aromatic Substitution (

) . This approach minimizes heavy metal contamination—a Critical Quality Attribute (CQA) in pharmaceutical intermediate synthesis. The protocol is optimized for reproducibility, utilizing 2-chloronicotinamide and p-cresol under basic conditions to achieve high purity (>98%) without chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent reactivity of the 2-chloropyridine ring. The electron-withdrawing nature of the pyridine nitrogen, combined with the ortho-amide group, sufficiently activates the C-2 position for nucleophilic attack by the phenoxide ion.

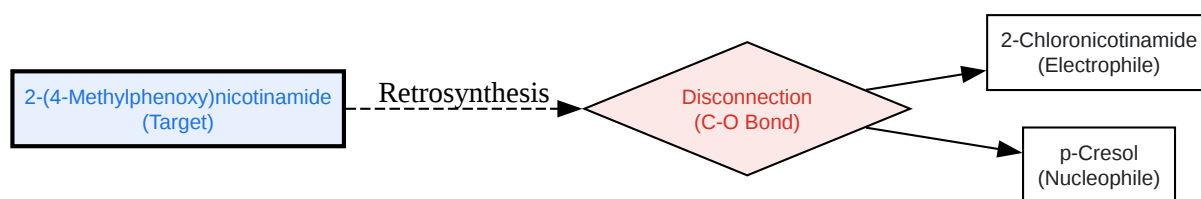
Reaction Scheme

Precursors: 2-Chloronicotinamide + p-Cresol Mechanism:

(Addition-Elimination) Reagents: Potassium Carbonate (

) or Cesium Carbonate (

), DMF



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Detailed Experimental Protocol

Materials & Reagents Table

Reagent	MW (g/mol)	Equiv.[1]	Amount (Example)	Role
2-Chloronicotinamide	156.57	1.0	1.56 g (10 mmol)	Electrophile
p-Cresol	108.14	1.2	1.30 g (12 mmol)	Nucleophile
Potassium Carbonate	138.21	2.0	2.76 g (20 mmol)	Base
DMF (Anhydrous)	-	-	15.0 mL	Solvent
Water (Deionized)	-	-	100 mL	Quenching

Step-by-Step Procedure

Step 1: Reaction Setup

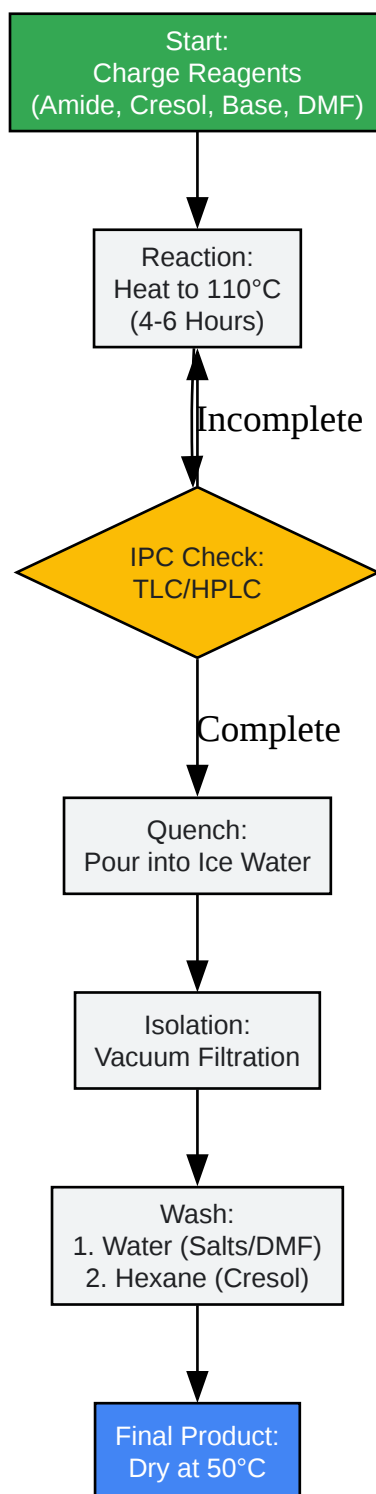
- Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
- Charge the flask with 2-chloronicotinamide (1.0 equiv) and anhydrous (2.0 equiv).
 - Note: Grind the to a fine powder before use to maximize surface area.
- Add DMF (concentration ~0.5 – 0.7 M relative to nicotinamide).
- Add p-cresol (1.2 equiv) to the suspension.
 - Critical Parameter: p-Cresol is a solid at room temperature (mp ~35°C). It can be melted gently or added as a solid.

Step 2: Reaction Execution 5. Heat the reaction mixture to 110°C under an inert atmosphere (or Ar).

- Why: The reaction on 2-chloronicotinamide requires elevated temperatures to overcome the activation energy barrier. The amide group is less activating than a nitro or nitrile group, making heat essential.
- Monitor by TLC (Mobile Phase: 50% Ethyl Acetate / Hexanes) or HPLC.
- Endpoint: Disappearance of 2-chloronicotinamide (). Product will appear at higher ().
- Duration: Typically 4–6 hours.

Technique	Expected Signals / Data	Interpretation
NMR (400 MHz, DMSO-)	2.32 (s, 3H)	Methyl group on phenoxy ring. [3]
7.05 (d, J=8.4 Hz, 2H)	Aromatic protons of p-tolyl (ortho to ether).	
7.20 (d, J=8.4 Hz, 2H)	Aromatic protons of p-tolyl (meta to ether).	
7.15 (dd, 1H)	Pyridine H-5 (coupling to H- 4/H-6).	
7.60 (bs, 1H), 7.85 (bs, 1H)	Amide protons (exchangeable).	
8.15 (dd, 1H)	Pyridine H-4.	
8.25 (dd, 1H)	Pyridine H-6 (deshielded by N).	
MS (ESI)	m/z 229.1	Consistent with Formula

Process Workflow Diagram



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Figure 2: Experimental workflow from reaction initiation to product isolation.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion (<50%)	Reaction temp too low; Base too weak.	Increase temp to 130°C. Switch base to (higher solubility in DMF) or NaH (stronger base).
Product is Oily/Sticky	Residual DMF or p-Cresol.	Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Hydrolysis of Amide	Presence of water at high temp.[1]	Ensure reagents are strictly anhydrous.[4] Use molecular sieves in DMF.
Dark Coloration	Oxidation of p-cresol.	Degas solvents thoroughly with Nitrogen before heating.

Safety & Handling (MSDS Highlights)

- 2-Chloronicotinamide: Irritant. Avoid inhalation.
- p-Cresol: Toxic by ingestion and skin contact. Corrosive. Use double gloves.
- DMF: Hepatotoxic and teratogenic. Handle only in a fume hood.

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